

Experimental Models for Studying ADHD Using Levoamphetamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-2-Phenylpropylamine

Cat. No.: B096721

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing levoamphetamine in established rodent models of Attention-Deficit/Hyperactivity Disorder (ADHD), primarily focusing on the Spontaneously Hypertensive Rat (SHR) strain, a well-validated animal model exhibiting the core behavioral phenotypes of ADHD: hyperactivity, impulsivity, and inattention. [1][2][3] This document outlines detailed protocols for key behavioral assays, summarizes quantitative data from relevant studies, and illustrates the underlying neurobiological mechanisms.

Introduction to Levoamphetamine in ADHD

Research

Levoamphetamine, the levorotatory stereoisomer of amphetamine, is a central nervous system (CNS) stimulant.[4] Like its dextrorotatory counterpart, dextroamphetamine, levoamphetamine's therapeutic effects in ADHD are primarily attributed to its ability to increase the synaptic concentrations of dopamine (DA) and norepinephrine (NE).[5][6] It achieves this by promoting the release of these neurotransmitters from presynaptic terminals and, to a lesser extent, by blocking their reuptake.[5] While dextroamphetamine is a more potent dopamine releasing agent, levoamphetamine has a more pronounced effect on norepinephrine.[1] This differential

action makes levoamphetamine a valuable tool for dissecting the specific roles of dopaminergic and noradrenergic systems in ADHD pathophysiology and treatment.

Animal Models: The Spontaneously Hypertensive Rat (SHR)

The SHR is the most widely used and best-validated genetic animal model of the combined type of ADHD.[1][2][3] These rats spontaneously exhibit hyperactivity, impulsivity, and deficits in sustained attention, mirroring the core symptoms of human ADHD.[1][2][3] Their hyperactivity is particularly evident in novel environments.[7][8] Wistar-Kyoto (WKY) rats, the normotensive progenitor strain from which SHRs were derived, are typically used as the control group in these studies.[1]

Behavioral Assays for Assessing ADHD-like Phenotypes

A battery of behavioral tests is employed to assess the different symptom domains of ADHD in rodent models. The following sections detail the protocols for three commonly used assays: the Five-Choice Serial Reaction Time Task (5-CSRTT), the Open-Field Test, and the Morris Water Maze.

Five-Choice Serial Reaction Time Task (5-CSRTT)

The 5-CSRTT is a test of sustained attention and impulsivity.[9][10] Rodents are trained to detect a brief visual stimulus presented in one of five apertures and to make a correct nose-poke response to receive a reward.

- **Apparatus:** A five-hole operant chamber with a food dispenser. Each hole is equipped with a stimulus light and an infrared detector to register nose pokes.
- **Animal Preparation:** Rats are typically food-restricted to 85-90% of their free-feeding body weight to motivate performance. Water is available ad libitum in their home cages.
- **Training:**

- Habituation: Rats are habituated to the operant chamber and trained to collect a food reward (e.g., sucrose pellet) from the magazine.
- Initial Training: A single light is presented for a long duration (e.g., 60 seconds) in one of the five apertures. A correct nose-poke response is rewarded. The stimulus duration is gradually decreased across training sessions.
- Baseline Performance: Training continues until a stable baseline performance is achieved, typically characterized by >80% accuracy and <20% omissions.
- Levoamphetamine Administration:
 - Route of Administration: Intraperitoneal (i.p.) injection is commonly used.
 - Dosage: Effective doses of levoamphetamine in SHR rats for improving sustained attention have been reported to be in the range of 0.75 mg/kg to 2.2 mg/kg.[11]
 - Timing: Levoamphetamine is typically administered 20-30 minutes prior to the start of the behavioral testing session.
- Testing Procedure:
 - The task consists of a series of trials. Each trial begins with an inter-trial interval (ITI) of a few seconds.
 - A brief visual stimulus (light) is presented in one of the five apertures for a short duration (e.g., 0.5-2 seconds).
 - A correct response (nose-poke into the illuminated aperture) is rewarded with a food pellet.
 - An incorrect response (nose-poke into a non-illuminated aperture) or an omission (failure to respond) results in a time-out period.
 - A premature response (a nose-poke during the ITI before the stimulus is presented) is recorded as a measure of impulsivity.[12][13]
- Data Collection and Analysis:

- Attention: Measured by accuracy (% of correct responses out of total responses) and the number of omissions.
- Impulsivity: Measured by the number of premature responses.[12][13]
- Reaction Time: The time taken to make a correct response after stimulus presentation.
- Perseverative Responses: Repeated nose-pokes into an aperture after a correct response has been made.

Dose of Levoamphetamine (mg/kg, i.p.)	Animal Model	Key Findings	Reference
0.75	SHR	Improved sustained attention.	[11]
2.2	SHR	Improved sustained attention and reduced impulsiveness.	[11]

Open-Field Test

The open-field test is used to assess locomotor activity and exploratory behavior, which can be indicative of hyperactivity.[7][14][15]

- Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a grid of squares. The arena is often placed in a sound-attenuated room with controlled lighting.
- Levoamphetamine Administration:
 - Route of Administration: Intraperitoneal (i.p.) injection.
 - Dosage: Doses used to study locomotor effects of amphetamines in rats typically range from 0.5 to 5.0 mg/kg.
 - Timing: Administered 20-30 minutes before placing the animal in the open field.

- Testing Procedure:
 - The rat is gently placed in the center or a corner of the open-field arena.
 - The animal is allowed to freely explore the arena for a set period, typically 5-30 minutes.
 - Behavior is recorded using an overhead video camera and tracking software.
- Data Collection and Analysis:
 - Locomotor Activity: Measured by the total distance traveled, the number of line crossings (grid lines crossed), and rearing frequency (number of times the animal stands on its hind legs).[16][17][18]
 - Anxiety-like Behavior: Measured by the time spent in the center of the arena versus the periphery (thigmotaxis).[7]

Dose of Levoamphetamine (mg/kg, i.p.)	Animal Model	Key Findings	Reference
2.2	SHR	Reduced overactivity (hyperactivity).	[11]

Morris Water Maze

The Morris water maze is a test of spatial learning and memory.[19][20] While not a primary measure of ADHD core symptoms, it can be used to assess cognitive flexibility and the potential impact of ADHD-like behaviors on learning and memory.

- Apparatus: A large circular pool filled with opaque water (e.g., using non-toxic white paint or milk powder). A small escape platform is hidden just below the water's surface. Visual cues are placed around the room to aid in spatial navigation.
- Levoamphetamine Administration:
 - Route of Administration: Intraperitoneal (i.p.) injection.

- Dosage: Dosages would be similar to those used in other behavioral tests, but specific studies on levoamphetamine in the Morris water maze with SHR rats are limited.
- Timing: Administered 20-30 minutes before the first trial of each day's session.
- Testing Procedure:
 - Acquisition Phase: The rat is placed in the water at one of several starting positions and must find the hidden platform. If the rat does not find the platform within a set time (e.g., 60-120 seconds), it is gently guided to it. The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds). This is repeated for several trials per day for several days.
 - Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set time. The time spent in the quadrant where the platform was previously located is measured to assess spatial memory.
- Data Collection and Analysis:
 - Escape Latency: The time it takes for the rat to find the hidden platform.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)
 - Path Length: The distance the rat swims to find the platform.
 - Time in Target Quadrant: The percentage of time spent in the quadrant that previously contained the platform during the probe trial.
 - Swim Speed: To control for motor effects of the drug.

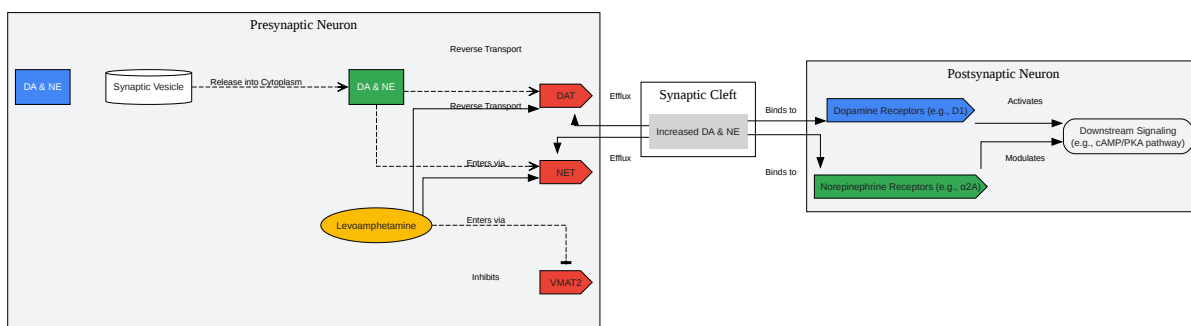
Specific quantitative data for levoamphetamine in the Morris Water Maze with SHR rats is not readily available in the reviewed literature. Studies with d-amphetamine have shown effects on short-term and long-term memory in SHR rats.[\[11\]](#)

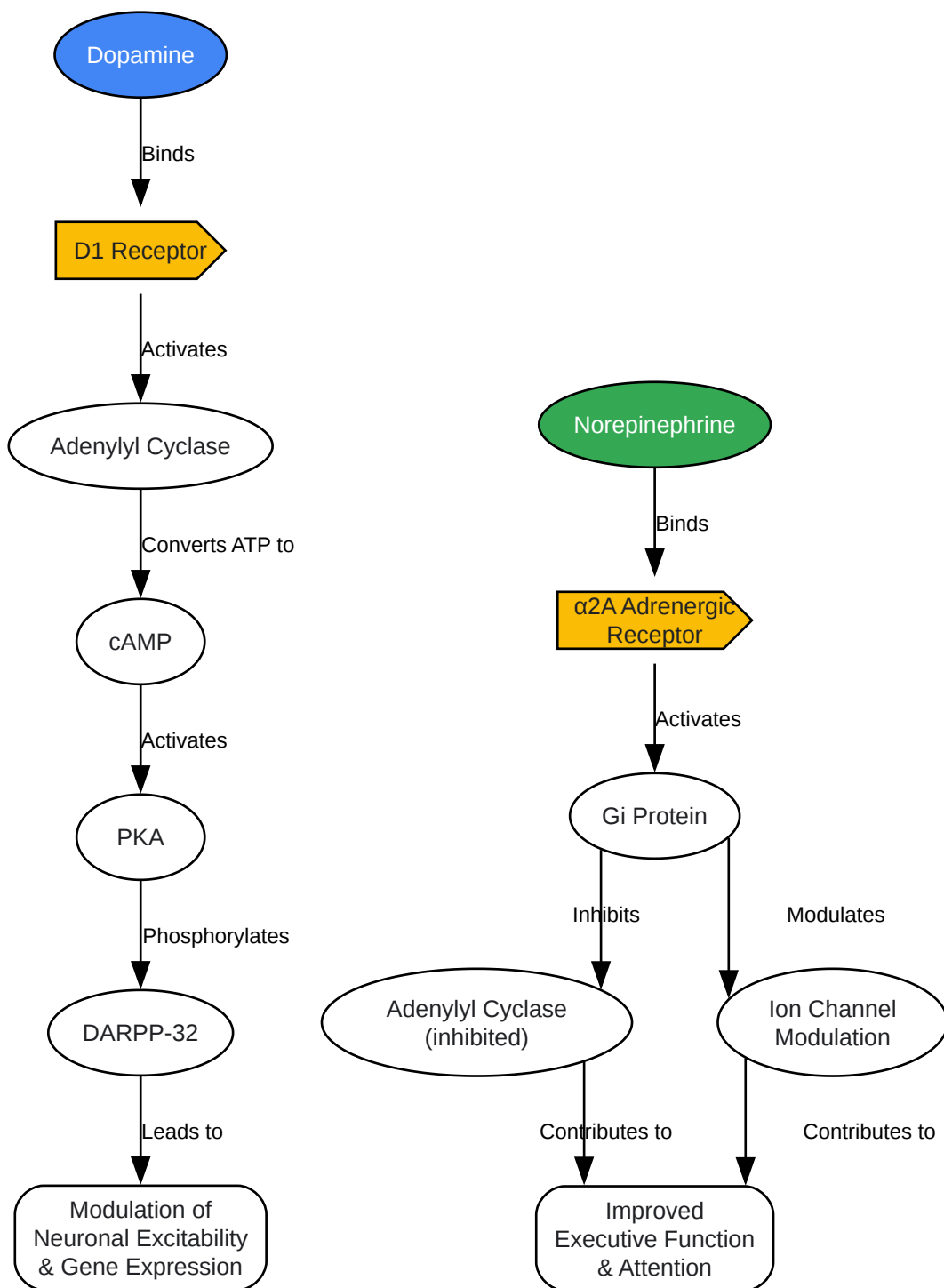
Signaling Pathways and Experimental Workflows

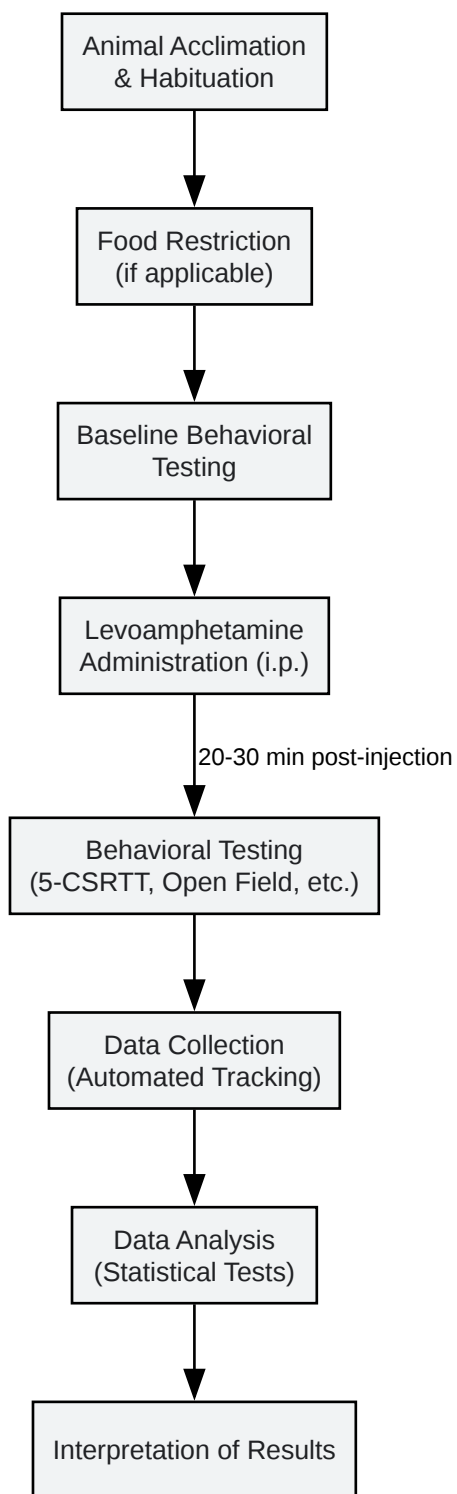
Levoamphetamine's Mechanism of Action

Levoamphetamine increases synaptic levels of dopamine and norepinephrine by acting on presynaptic terminals. It enters the neuron via the dopamine transporter (DAT) and

norepinephrine transporter (NET) and disrupts the vesicular storage of these neurotransmitters by inhibiting the vesicular monoamine transporter 2 (VMAT2).[4][25] This leads to an increased cytoplasmic concentration of dopamine and norepinephrine, which then efflux out of the neuron into the synaptic cleft through a reversal of the DAT and NET.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. l-Amphetamine improves poor sustained attention while d-amphetamine reduces overactivity and impulsiveness as well as improves sustained attention in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spatial Memory in Spontaneously Hypertensive Rats (SHR) | PLOS One [journals.plos.org]
- 3. Spontaneously hypertensive rat (SHR) as an animal model for ADHD: a short overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adderall - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Amphetamine - Wikipedia [en.wikipedia.org]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. A longitudinal study of short- and long-term activity levels in male and female spontaneously hypertensive, Wistar-Kyoto, and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sub-optimal performance in the 5-choice serial reaction time task in rats was sensitive to methylphenidate, atomoxetine and d-amphetamine, but unaffected by the COMT inhibitor tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of d-amphetamine on short- and long-term memory in spontaneously hypertensive, Wistar-Kyoto and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Premature responses in the five-choice serial reaction time task reflect rodents' temporal strategies: evidence from no-light and pharmacological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Locomotor hyperactivity in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Locomotion changes in methamphetamine and amphetamine withdrawal: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amphetamine improves mouse and human attention in the 5-Choice Continuous Performance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Do high doses of stimulants impair flexible thinking in attention-deficit hyperactivity disorder? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Dextroamphetamine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Experimental Models for Studying ADHD Using Levoamphetamine: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096721#experimental-models-for-studying-adhd-using-levoamphetamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com